molecular formula C14H12S2 B576235 4,7-Dimethyldibenzo[c,e][1,2]dithiine CAS No. 190841-65-7

4,7-Dimethyldibenzo[c,e][1,2]dithiine

Cat. No.: B576235
CAS No.: 190841-65-7
M. Wt: 244.37
InChI Key: QSLUTGSMTKCFNP-UHFFFAOYSA-N
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Description

4,7-Dimethyldibenzo[c,e][1,2]dithiine (CAS: 190841-65-7; molecular formula: C₁₄H₁₂S₂) is a sulfur-containing heterocyclic compound featuring a fused dibenzodithiine core with methyl substituents at the 4 and 7 positions. This structure confers unique electronic and steric properties, making it relevant in materials science and asymmetric synthesis.

Properties

CAS No.

190841-65-7

Molecular Formula

C14H12S2

Molecular Weight

244.37

IUPAC Name

4,7-dimethylbenzo[c][1,2]benzodithiine

InChI

InChI=1S/C14H12S2/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)16-15-13(9)11/h3-8H,1-2H3

InChI Key

QSLUTGSMTKCFNP-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1SSC3=C2C=CC=C3C

Synonyms

Dibenzoc,e1,2dithiin, 4,7-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Dithiine Derivatives

Compound Core Structure Substituents Symmetry Key Electronic Features
4,7-Dimethyldibenzo[c,e][1,2]dithiine Dibenzo[c,e][1,2]dithiine 4,7-dimethyl C₂ Enhanced steric hindrance; planar aromaticity
Dibenzo[1,2]dithiine Dibenzo[1,2]dithiine None C₂ PJTE-induced puckering; redox-sensitive
1,2-Dithiine Six-membered ring None C₂ High parity-violation potential; chiral
ClSSCl Disulfane Chlorine substituents C₂ Larger ΔpvE₀ than 1,2-dithiine
  • Parity Violation Effects :
    1,2-Dithiine exhibits a parity-violating energy difference (ΔpvE₀) ~8× smaller than ClSSCl due to its equilibrium geometry being less optimal for maximizing parity-violation effects . In contrast, 4,7-dimethyldibenzo[c,e][1,2]dithiine’s extended conjugation may modulate such effects, though direct data are lacking.
  • Pseudo Jahn-Teller Effect (PJTE) :
    Dibenzo[1,2]dithiine undergoes PJTE-induced puckering, which can be flattened via oxidation or enhanced via reduction . The methyl groups in 4,7-dimethyldibenzo[c,e][1,2]dithiine likely stabilize the planar structure, reducing PJTE-driven distortions compared to unsubstituted analogs.
Reactivity and Stability
  • Redox Behavior :
    Dibenzo[1,2]dithiine shows redox-dependent structural changes, with reduction amplifying PJTE distortions . The methyl groups in 4,7-dimethyldibenzo[c,e][1,2]dithiine may hinder such conformational flexibility, enhancing thermal stability.
  • Synthetic Pathways : While 1,2-dithiine derivatives are synthesized via cycloaddition or condensation , dibenzo[c,e][1,2]dithiines often require halogenated precursors (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole) and coupling reactions . Methyl substituents complicate purification but improve solubility in organic solvents.

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